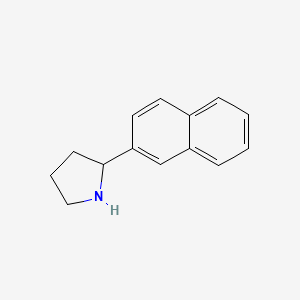

2-(Naphthalen-2-yl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-ylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-2-5-12-10-13(8-7-11(12)4-1)14-6-3-9-15-14/h1-2,4-5,7-8,10,14-15H,3,6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDMHFSTBKLKST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308059 | |

| Record name | 2-(2-Naphthalenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100710-37-0 | |

| Record name | 2-(2-Naphthalenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100710-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Naphthalenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Naphthalen-2-yl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of an aryl substituent at the 2-position of the pyrrolidine ring often imparts significant pharmacological properties. This guide provides a comprehensive, in-depth technical overview of a robust and enantioselective synthetic route to 2-(naphthalen-2-yl)pyrrolidine, a key intermediate for the development of novel therapeutics. We will delve into the mechanistic underpinnings of the synthetic strategy, provide detailed, field-proven experimental protocols, and present the necessary data for the successful synthesis and characterization of the target compound. This document is intended to serve as a practical resource for researchers and professionals engaged in drug discovery and development.

Introduction: The Significance of the 2-Arylpyrrolidine Moiety

The 2-arylpyrrolidine framework is a cornerstone in the design of a diverse array of therapeutic agents, targeting a wide range of biological pathways. The specific stereochemistry at the C2 position is often critical for biological activity, underscoring the necessity for enantioselective synthetic methods. The naphthalene substituent, with its extended aromatic system, can engage in crucial π-π stacking and hydrophobic interactions within protein binding pockets, making this compound an attractive building block for library synthesis and lead optimization in drug discovery programs.

This guide will focus on a highly effective and stereocontrolled approach to the synthesis of this compound, proceeding through the enantioselective α-arylation of N-Boc-pyrrolidine. This method offers a convergent and reliable pathway to the desired product in high enantiomeric purity.[1][2]

Synthetic Strategy: Enantioselective α-Arylation of N-Boc-Pyrrolidine

The core of our synthetic approach is a palladium-catalyzed Negishi cross-coupling reaction. This strategy involves three key stages:

-

Enantioselective Deprotonation: N-Boc-pyrrolidine is deprotonated at the α-position using a chiral ligand-organolithium base complex to generate a configurationally stable α-lithio species.

-

Transmetalation: The lithiated intermediate is then transmetalated with a zinc salt to form a more stable and less reactive organozinc reagent.

-

Palladium-Catalyzed Cross-Coupling: The organozinc species is coupled with 2-bromonaphthalene in the presence of a palladium catalyst and a suitable phosphine ligand to afford N-Boc-2-(naphthalen-2-yl)pyrrolidine.

-

Deprotection: The final step involves the removal of the N-Boc protecting group to yield the target compound, this compound.

This sequence is depicted in the workflow diagram below.

Figure 1: Overall synthetic workflow for this compound.

Mechanistic Insights

The success of this enantioselective synthesis hinges on the sparteine-mediated deprotonation of N-Boc-pyrrolidine. (-)-Sparteine, a chiral diamine, complexes with sec-butyllithium to form a chiral base. This complex selectively abstracts a proton from one of the enantiotopic α-positions of the pyrrolidine ring, leading to the formation of a configurationally stable α-lithiated intermediate with high enantiomeric excess.[1][3]

The subsequent transmetalation with zinc chloride is crucial as it generates a stereochemically rigid 2-pyrrolidinozinc reagent.[1] This organozinc species is less reactive and more tolerant of functional groups than its organolithium precursor, and it readily participates in the palladium-catalyzed cross-coupling reaction.

The Negishi coupling proceeds through a standard catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organozinc reagent, and reductive elimination to yield the desired 2-arylpyrrolidine and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand, such as tri-tert-butylphosphine, is critical for promoting the reductive elimination step and preventing β-hydride elimination.[3][4]

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| N-Boc-pyrrolidine | ≥98% | Commercially Available |

| (-)-Sparteine | ≥98% | Commercially Available |

| sec-Butyllithium | 1.4 M in cyclohexane | Commercially Available |

| Zinc chloride | 0.7 M solution in THF | Commercially Available |

| 2-Bromonaphthalene | ≥98% | Commercially Available |

| Palladium(II) acetate (Pd(OAc)₂) | ≥99.9% | Commercially Available |

| Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄) | ≥99% | Commercially Available |

| Methyl tert-butyl ether (MTBE) | Anhydrous | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |

| Trifluoroacetic acid (TFA) | ≥99% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

Step-by-Step Synthesis of N-Boc-2-(naphthalen-2-yl)pyrrolidine

Procedure adapted from Campos et al., 2006.[3][5]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-pyrrolidine (1.00 eq), (-)-sparteine (1.20 eq), and anhydrous methyl tert-butyl ether (MTBE).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add sec-butyllithium (1.30 eq, 1.4 M in cyclohexane) dropwise over 30 minutes, ensuring the internal temperature does not exceed -65 °C. The solution will typically turn orange-red. Stir the reaction mixture at -78 °C for 3 hours.

-

Transmetalation: Add a solution of zinc chloride in THF (1.40 eq, 0.7 M) dropwise to the reaction mixture, again maintaining the internal temperature below -65 °C. The solution will become a yellow slurry. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 45 minutes.

-

Cross-Coupling: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and tri-tert-butylphosphonium tetrafluoroborate (0.04 eq) in anhydrous THF. Add this catalyst solution to the reaction mixture. Then, add 2-bromonaphthalene (1.10 eq).

-

Reaction Monitoring and Workup: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Boc-2-(naphthalen-2-yl)pyrrolidine as a solid.

Step-by-Step N-Boc Deprotection

General procedure for acid-mediated deprotection.[6]

-

Reaction Setup: Dissolve the purified N-Boc-2-(naphthalen-2-yl)pyrrolidine (1.0 eq) in dichloromethane (DCM).

-

Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) (10 eq). The reaction is typically complete within 1-2 hours at room temperature.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Neutralization and Extraction: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Extract the aqueous layer with DCM (3 x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data and Characterization

Expected Yields and Purity

| Step | Product | Typical Yield | Purity (by LC-MS/NMR) |

| α-Arylation | N-Boc-2-(naphthalen-2-yl)pyrrolidine | 60-75% | >95% |

| Deprotection | This compound | >90% | >98% |

Spectroscopic Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz) of this compound: δ (ppm) 7.8-7.9 (m, 4H, Ar-H), 7.4-7.5 (m, 3H, Ar-H), 4.2-4.3 (t, 1H, CH-N), 3.2-3.4 (m, 2H, CH₂-N), 2.0-2.2 (m, 4H, CH₂-CH₂), 1.8 (br s, 1H, NH).

-

¹³C NMR (CDCl₃, 101 MHz) of this compound: δ (ppm) 142.1, 133.6, 132.5, 128.3, 127.9, 127.6, 126.1, 125.6, 125.3, 124.9, 64.5, 46.9, 34.2, 25.8.

-

Mass Spectrometry (ESI+): m/z calculated for C₁₄H₁₅N [M+H]⁺: 198.1283; found: 198.1280.

Conclusion

The enantioselective synthesis of this compound via palladium-catalyzed α-arylation of N-Boc-pyrrolidine represents a highly efficient and versatile methodology for accessing this valuable building block. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and successfully implement this synthesis in their own laboratories. The ability to generate this and other 2-arylpyrrolidines in high enantiopurity will undoubtedly continue to fuel the discovery and development of novel therapeutics with improved efficacy and safety profiles.

References

- 1. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]

- 4. pure.york.ac.uk [pure.york.ac.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

Chemical properties of 2-(Naphthalen-2-yl)pyrrolidine

An In-depth Technical Guide to the Chemical Properties of 2-(Naphthalen-2-yl)pyrrolidine

Abstract

This technical guide provides a comprehensive overview of the chemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. By integrating a lipophilic naphthalene moiety with a versatile pyrrolidine scaffold, this molecule presents a unique structural framework for the development of novel therapeutics and complex molecular architectures. This document details its molecular structure, stereochemistry, physicochemical properties, spectroscopic signature, synthetic pathways, and chemical reactivity. The insights provided are grounded in established chemical principles and supported by authoritative literature, offering a valuable resource for professionals in the field.

Molecular Structure and Stereochemistry

This compound is a secondary amine featuring a five-membered saturated pyrrolidine ring attached at its C2 position to the C2 position of a naphthalene bicyclic aromatic system. The pyrrolidine ring, being composed of sp³-hybridized carbon atoms, is non-planar and can adopt various envelope and twist conformations.[1]

A critical structural feature is the presence of a chiral center at the C2 position of the pyrrolidine ring. This gives rise to two enantiomers: (S)-2-(Naphthalen-2-yl)pyrrolidine and (R)-2-(Naphthalen-2-yl)pyrrolidine. The stereochemistry of this center is crucial in drug design, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles due to stereospecific interactions with biological targets.[1]

Caption: Molecular structure of this compound.

Physicochemical Properties

Experimental data for this compound is not widely available. However, data for its isomer, 2-(Naphthalen-1-yl)pyrrolidine, provides a reasonable approximation of its physical properties.[2] Computational predictions and the known properties of the pyrrolidine and naphthalene moieties further inform its expected characteristics. The pyrrolidine nitrogen imparts basicity to the molecule.[1][3]

| Property | Value (for 2-(Naphthalen-1-yl)pyrrolidine) | Reference / Note |

| Molecular Formula | C₁₄H₁₅N | [2] |

| Molecular Weight | 197.28 g/mol | [2] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Boiling Point | 376.7 °C at 760 mmHg | [2] |

| Density | 1.078 g/cm³ | [2] |

| Flash Point | 181.6 °C | [2] |

| LogP | 3.59 | [2] |

| pKa | ~11 (for conjugate acid) | Estimated based on pyrrolidine[3] |

| Solubility | Slightly soluble in water; miscible with most organic solvents | [2][3] |

Note: The data presented is for the constitutional isomer 2-(Naphthalen-1-yl)pyrrolidine and should be used as an estimation for the 2-naphthalenyl isomer.

Spectroscopic Characterization

The structural features of this compound give rise to a predictable spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct regions.

-

Aromatic Region (δ 7.0-8.0 ppm): A complex multiplet pattern corresponding to the seven protons on the naphthalene ring.[4]

-

Aliphatic Region (δ 1.5-4.5 ppm):

-

A multiplet around δ 4.0-4.5 ppm for the single proton at the C2 position, coupled to the adjacent protons on the pyrrolidine ring and the naphthalene system.[5]

-

Multiplets between δ 3.0-3.5 ppm for the two protons on the C5 carbon, adjacent to the nitrogen.[5]

-

Multiplets between δ 1.5-2.5 ppm for the four protons on the C3 and C4 carbons.[5]

-

A broad singlet for the N-H proton, the chemical shift of which is dependent on solvent and concentration.

-

-

-

¹³C NMR:

-

Aromatic Region (δ 120-140 ppm): Ten signals are expected for the naphthalene carbons, with quaternary carbons appearing as weaker signals.[5]

-

Aliphatic Region (δ 20-70 ppm): Four signals corresponding to the pyrrolidine carbons. The C2 carbon, attached to the naphthalene ring, would appear around δ 60-65 ppm, while the C5 carbon adjacent to the nitrogen would be around δ 45-50 ppm. The C3 and C4 carbons would resonate further upfield.[5]

-

Mass Spectrometry (MS)

-

Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ at m/z = 197.

-

Fragmentation: The primary fragmentation pathway is expected to be the cleavage of the C-C bond between the two rings. A common fragmentation for similar structures is the formation of a stable immonium cation, which would likely result in the base peak.[6] Key expected fragments include:

-

m/z = 127: Naphthyl cation [C₁₀H₇]⁺

-

m/z = 70: Pyrrolidinyl immonium cation [C₄H₈N]⁺, a likely base peak.

-

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for its functional groups:

-

~3300-3400 cm⁻¹: N-H stretch (secondary amine), typically a sharp, medium intensity band.

-

~3000-3100 cm⁻¹: Aromatic C-H stretch.

-

~2850-2950 cm⁻¹: Aliphatic C-H stretch.

-

~1500-1600 cm⁻¹: C=C stretching vibrations of the aromatic naphthalene ring.[7]

Synthesis and Chemical Reactivity

Synthetic Approaches

The synthesis of 2-arylpyrrolidines is well-documented, providing several viable routes to this compound.[8][9][10] A highly effective method involves the enantioselective reductive cyclization of a γ-chloro N-(tert-butanesulfinyl)ketimine.[10]

Caption: Asymmetric synthesis workflow for this compound.

Exemplary Protocol: Asymmetric Synthesis [10]

-

Step 1: Imine Formation. To a solution of 2-acetylnaphthalene and a chiral sulfinamide (e.g., (R)-2-methylpropane-2-sulfinamide) in a suitable solvent like THF, add titanium(IV) ethoxide. Heat the mixture at reflux to drive the condensation reaction, forming the corresponding N-sulfinyl ketimine.

-

Step 2: Reductive Cyclization. Cool the reaction mixture containing the ketimine intermediate to -78 °C. Add a solution of a reducing agent, such as lithium triethylborohydride (LiBEt₃H), dropwise. The hydride attacks the imine carbon, followed by an intramolecular Sₙ2 reaction where the nitrogen displaces a chlorine atom (from a suitable γ-chlorinated precursor), yielding the cyclized N-sulfinyl pyrrolidine with high diastereoselectivity.

-

Step 3: Deprotection. Quench the reaction and remove the tert-butanesulfinyl auxiliary group by treating the product with a strong acid, such as HCl in methanol.

-

Step 4: Purification. Following an aqueous workup and extraction with an organic solvent, purify the final product, this compound, using column chromatography.

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional components: the secondary amine of the pyrrolidine ring and the aromatic naphthalene system.

-

Reactions at the Nitrogen Atom: The lone pair of electrons on the nitrogen atom makes it both a base and a nucleophile.[3]

-

N-Alkylation/N-Acylation: It readily reacts with electrophiles like alkyl halides or acyl chlorides to form N-substituted derivatives. This is a common strategy for incorporating the scaffold into larger molecules.

-

Salt Formation: As a base, it reacts with acids to form the corresponding ammonium salts, which can improve aqueous solubility.

-

-

Reactions of the Naphthalene Ring: The naphthalene ring is an electron-rich aromatic system susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The pyrrolidin-2-yl group is an activating, ortho-, para-directing group. However, due to the steric bulk and the complex electronics of the fused ring system, substitution reactions may yield a mixture of products.

-

Stability: The pyrrolidine ring is generally stable but can be opened under harsh acidic or basic conditions, though this typically requires forcing conditions compared to its lactam analog, 2-pyrrolidone.[11] The naphthalene moiety is highly stable.

Applications in Research and Drug Development

The this compound scaffold is a promising building block in medicinal chemistry. The pyrrolidine ring is a privileged structure found in over 20 FDA-approved drugs, valued for its ability to introduce three-dimensional complexity and stereochemical diversity.[1][12]

The naphthalene moiety is also a key pharmacophore in many bioactive compounds, contributing to binding through π-π stacking and hydrophobic interactions.[13][14] Naphthalene derivatives have been explored for a wide range of therapeutic applications, including:

-

Antimicrobial Agents: The lipophilic nature of naphthalene can facilitate membrane disruption in pathogens.[13][15]

-

Anticancer Agents: Naphthalene-containing compounds have shown cytotoxicity against various cancer cell lines.[14]

-

Transporter Modulation: Naphthalenyl derivatives have been investigated as modulators of efflux pumps like P-glycoprotein, which are involved in multidrug resistance.[16]

The combination of these two pharmacophoric units in this compound makes it an attractive starting point for library synthesis and the discovery of new lead compounds targeting a variety of biological systems.

Conclusion

This compound is a chiral heterocyclic compound with a rich chemical profile. Its properties are defined by the interplay between the basic, nucleophilic pyrrolidine ring and the stable, aromatic naphthalene system. Its well-defined stereochemistry, predictable spectroscopic characteristics, and versatile reactivity make it a valuable tool for synthetic chemists. As a molecular scaffold, it holds considerable potential for the development of novel, high-value molecules in the pharmaceutical and materials science industries. This guide provides a foundational understanding to facilitate its effective use in research and development.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 121193-91-7(2-(Naphthalen-1-yl)pyrrolidine) | Kuujia.com [kuujia.com]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. enamine.net [enamine.net]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE | Semantic Scholar [semanticscholar.org]

- 16. Naphthalenyl derivatives for hitting P-gp/MRP1/BCRP transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Naphthalen-2-yl)pyrrolidine

Abstract

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its substitution with aromatic moieties like naphthalene can impart unique pharmacological properties, making compounds such as 2-(Naphthalen-2-yl)pyrrolidine prime candidates for drug discovery and development.[2][3] This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound, a critical step for its unambiguous identification, purity assessment, and structural elucidation. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.

Introduction: The Significance of this compound

This compound is a heterocyclic organic compound featuring a saturated five-membered pyrrolidine ring attached to a naphthalene moiety at the 2-position of the naphthalene ring.[4] The pyrrolidine nucleus, a saturated heterocycle, offers conformational flexibility and basicity due to its secondary amine, making it a valuable component in ligand design.[5][6] The naphthalene group, a polycyclic aromatic hydrocarbon, introduces steric bulk and potential for π-π stacking interactions, which can significantly influence the molecule's binding affinity to biological targets.[7] The precise characterization of this molecule is paramount for establishing structure-activity relationships (SAR) in medicinal chemistry. This guide outlines the essential spectroscopic techniques required for this purpose.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecular structure is crucial for interpreting spectroscopic data. The following diagram illustrates the structure of this compound and the key regions for spectroscopic analysis.

Figure 1: Molecular structure of this compound.

This guide will detail the expected spectroscopic signatures arising from the distinct chemical environments of the naphthalene and pyrrolidine moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.8 - 8.2 | m | 4H | Aromatic protons (Naphthalene) | Protons on the naphthalene ring in deshielded environments. |

| 7.3 - 7.6 | m | 3H | Aromatic protons (Naphthalene) | Remaining protons on the naphthalene ring. |

| 4.0 - 4.5 | m | 1H | CH (Pyrrolidine, C2) | Methine proton adjacent to the naphthalene ring and nitrogen, expected to be deshielded. |

| 2.8 - 3.5 | m | 2H | CH₂ (Pyrrolidine, C5) | Methylene protons adjacent to the nitrogen atom. |

| 1.8 - 2.4 | m | 4H | CH₂ (Pyrrolidine, C3, C4) | Methylene protons of the pyrrolidine ring. |

| 1.5 - 2.0 | br s | 1H | NH (Pyrrolidine) | Amine proton, chemical shift can vary with solvent and concentration. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will reveal the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 130 - 140 | Aromatic C (quaternary) | Quaternary carbons of the naphthalene ring. |

| 120 - 130 | Aromatic CH | Protonated carbons of the naphthalene ring. |

| 55 - 65 | CH (Pyrrolidine, C2) | Methine carbon attached to the naphthalene ring and nitrogen. |

| 45 - 55 | CH₂ (Pyrrolidine, C5) | Methylene carbon adjacent to the nitrogen atom. |

| 20 - 35 | CH₂ (Pyrrolidine, C3, C4) | Remaining methylene carbons of the pyrrolidine ring. |

Experimental Protocol for NMR Spectroscopy

The following protocol ensures high-quality NMR data acquisition.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of at least 1-2 seconds.

-

-

¹³C NMR:

Data Processing:

-

Apply Fourier transformation to the raw Free Induction Decay (FID) data.

-

Perform phase and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration | Assignment | Rationale |

| 3300 - 3500 | N-H stretch | Secondary amine (Pyrrolidine) | Characteristic stretching vibration of the N-H bond in secondary amines.[9] |

| 3000 - 3100 | C-H stretch (sp²) | Aromatic C-H (Naphthalene) | Stretching vibrations of C-H bonds on the aromatic naphthalene ring. |

| 2850 - 2960 | C-H stretch (sp³) | Aliphatic C-H (Pyrrolidine) | Stretching vibrations of C-H bonds on the saturated pyrrolidine ring.[10] |

| 1600 - 1680 | C=C stretch | Aromatic C=C (Naphthalene) | Characteristic stretching vibrations of the carbon-carbon double bonds within the aromatic system. |

| 1450 - 1550 | C=C stretch | Aromatic C=C (Naphthalene) | Further aromatic ring vibrations. |

| 1000 - 1250 | C-N stretch | Aliphatic amine (Pyrrolidine) | Stretching vibration of the carbon-nitrogen bond in the pyrrolidine ring. |

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr) powder.[8]

-

Press the mixture into a thin, transparent pellet using a hydraulic press.[8]

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₄H₁₅N) is 197.28 g/mol .[11] A prominent peak at m/z = 197 is expected in the mass spectrum, corresponding to the intact molecule with a single positive charge.

-

Fragmentation Pattern: Electron ionization (EI) will likely lead to characteristic fragmentation. Key expected fragments include:

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source (e.g., via a direct insertion probe or GC).

-

Ionize the sample using a beam of high-energy electrons (typically 70 eV).

-

Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detect the ions to generate the mass spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly useful for conjugated systems like naphthalene.

Predicted UV-Vis Spectrum

The UV-Vis spectrum of this compound will be dominated by the absorptions of the naphthalene chromophore.[14] Naphthalene exhibits strong ultraviolet absorption due to π-π* transitions. The presence of the pyrrolidine substituent may cause a slight bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene. Expected absorption maxima (λ_max) would be in the UV region, likely around 220 nm and 275 nm.[15]

Experimental Protocol for UV-Vis Spectroscopy

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

-

Dissolve a precisely weighed amount of the sample in a UV-transparent solvent (e.g., ethanol, cyclohexane) to prepare a stock solution of known concentration.[8]

-

Prepare a series of dilutions from the stock solution.

Data Acquisition:

-

Use a quartz cuvette for the measurements.

-

Record a baseline spectrum using the pure solvent.

-

Measure the absorbance of each dilution over the desired wavelength range (e.g., 200-400 nm).

-

Identify the wavelength(s) of maximum absorbance (λ_max).

Workflow and Data Integration

The comprehensive characterization of this compound relies on the synergistic interpretation of data from all spectroscopic techniques.

Figure 2: Experimental workflow for the spectroscopic characterization.

Conclusion

The robust spectroscopic characterization of this compound is a non-negotiable prerequisite for its advancement in any research and development pipeline. By systematically applying the principles and protocols outlined in this guide for NMR, IR, MS, and UV-Vis spectroscopy, researchers can confidently determine the structure, confirm the identity, and assess the purity of this promising molecule. This multi-faceted analytical approach ensures the scientific integrity and reproducibility of subsequent biological and pharmacological studies.

References

- 1. enamine.net [enamine.net]

- 2. 121193-91-7(2-(Naphthalen-1-yl)pyrrolidine) | Kuujia.com [kuujia.com]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 4. This compound - C14H15N | CSSB00000704688 [chem-space.com]

- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. Pyrrolidine, TMS derivative [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. icpms.cz [icpms.cz]

- 15. uv-visible absorption spectrum of benzene methylbenzene naphthalene anthracene tetracene example of aromatic spectra of arenes condensed aromatic ring systems pentacene hexacene [docbrown.info]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(Naphthalen-2-yl)pyrrolidine

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-(Naphthalen-2-yl)pyrrolidine, a heterocyclic compound with potential applications in pharmaceutical and materials science research. As a molecule incorporating both a pyrrolidine ring and a naphthalene moiety, its characterization by mass spectrometry presents a unique opportunity to explore the fragmentation patterns of N-aryl substituted heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply mass spectrometry for the structural elucidation and analytical quantification of this compound and its analogs.

Introduction: The Analytical Imperative

The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. This compound, with its distinct combination of a saturated heterocyclic amine and a polycyclic aromatic hydrocarbon, requires a robust analytical methodology to confirm its identity and purity. Mass spectrometry, particularly when coupled with soft ionization techniques like electrospray ionization (ESI), offers unparalleled sensitivity and structural information.[1][2] This guide will delve into the practical and theoretical aspects of analyzing this specific molecule, providing a framework that is both educational and directly applicable in a laboratory setting.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H15N | [3] |

| Molecular Weight | 197.28 g/mol | [3][4] |

| Appearance | Likely a solid or oil | Inferred |

| Solubility | Miscible with most organic solvents, slightly soluble in water | [3][5] |

| Basicity (pKa) | The pyrrolidine nitrogen is basic and readily protonated. | [5] |

The presence of a basic nitrogen atom in the pyrrolidine ring makes this compound an excellent candidate for positive-ion mode electrospray ionization, where it will readily form a protonated molecule, [M+H]⁺.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a validated approach for the analysis of this compound using a standard tandem mass spectrometer.

Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

-

Working Solution (1 µg/mL): Perform a 1:1000 dilution of the stock solution with the mobile phase to be used for analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid is crucial to promote protonation of the analyte.

Mass Spectrometry Parameters

The following parameters are a starting point and may require optimization based on the specific instrument used.

| Parameter | Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic pyrrolidine nitrogen is readily protonated. |

| Capillary Voltage | 3.5 kV | Optimal for generating a stable electrospray. |

| Cone Voltage | 30 V | A moderate voltage to facilitate desolvation without in-source fragmentation. |

| Desolvation Gas Flow | 600 L/hr | To efficiently remove solvent from the analyte ions. |

| Desolvation Temperature | 350 °C | To aid in the evaporation of the solvent. |

| Source Temperature | 150 °C | To maintain a stable spray. |

| Mass Range (Full Scan) | m/z 50-300 | To detect the protonated molecule and potential low-mass fragments. |

| Collision Gas | Argon | An inert gas for effective collision-induced dissociation. |

| Collision Energy (MS/MS) | 10-40 eV (Ramped) | To induce fragmentation and observe a range of product ions. |

Experimental Workflow Diagram

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

Electrospray Ionization (ESI) Mass Spectrometry: The Intact Molecule

In positive-ion ESI-MS, this compound is expected to readily form a protonated molecule, [M+H]⁺. Given the molecular formula C14H15N, the theoretical exact mass of the neutral molecule is 197.1204. Therefore, the expected m/z for the protonated species is 198.1283 . A high-resolution mass spectrometer should be able to confirm this mass with high accuracy, providing strong evidence for the elemental composition of the molecule.[2]

Tandem Mass Spectrometry (MS/MS): Unveiling the Structure through Fragmentation

Collision-induced dissociation (CID) of the precursor ion ([M+H]⁺ at m/z 198.13) will induce fragmentation, providing valuable structural information.[6] The fragmentation of this compound is anticipated to be dominated by cleavages within the pyrrolidine ring and at the bond connecting the two ring systems.

Predicted Key Fragmentations

The following table summarizes the predicted key fragment ions, their m/z values, and the corresponding neutral losses.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

| 198.13 | 127.06 | 71.07 | Naphthalenyl cation |

| 198.13 | 154.08 | 44.05 | Naphthalenyl-ethenylaminium ion |

| 198.13 | 141.07 | 57.06 | Naphthalenyl-methylaminium ion |

| 127.06 | 101.04 | 26.02 | Indenyl cation |

Proposed Fragmentation Pathway

The fragmentation of protonated this compound likely proceeds through several competing pathways initiated by the localization of the charge on the nitrogen atom.

Caption: Proposed fragmentation pathway for protonated this compound.

Explanation of Key Fragmentations:

-

Formation of the Naphthalenyl Cation (m/z 127.06): This is a highly probable fragmentation pathway involving the cleavage of the C-N bond connecting the naphthalene and pyrrolidine rings. The stability of the resulting naphthalenyl cation makes this a favorable process. The neutral loss corresponds to the pyrrolidine radical.

-

Ring Opening and Rearrangement: The protonated pyrrolidine ring can undergo ring-opening followed by the loss of neutral molecules.

-

Loss of Ethene (m/z 154.08): A common fragmentation for pyrrolidine-containing compounds is the loss of ethene (C2H4) via a retro-Diels-Alder-type reaction or a related rearrangement, resulting in a naphthalenyl-ethenylaminium ion.

-

Loss of Propene (m/z 141.07): Subsequent fragmentation or an alternative rearrangement could lead to the loss of a propene molecule (C3H6), forming a naphthalenyl-methylaminium ion.

-

-

Fragmentation of the Naphthalene Moiety (m/z 101.04): The stable naphthalenyl cation (m/z 127.06) can undergo further fragmentation, typically by losing acetylene (C2H2) to form an indenyl cation.[7]

Conclusion: A Framework for Confident Characterization

The mass spectrometric analysis of this compound, guided by the principles of electrospray ionization and collision-induced dissociation, provides a powerful tool for its unambiguous identification. By predicting the formation of the protonated molecule and its characteristic fragment ions, researchers can confidently confirm the structure of this compound. The methodologies and predicted fragmentation pathways detailed in this guide serve as a robust starting point for the analysis of this molecule and can be adapted for related N-aryl pyrrolidine structures. As with any analytical endeavor, empirical data should always be the final arbiter, but a theoretically grounded approach is indispensable for efficient and accurate structural elucidation.

References

- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 121193-91-7(2-(Naphthalen-1-yl)pyrrolidine) | Kuujia.com [kuujia.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

The Architectural Blueprint of Bioactivity: An In-depth Technical Guide to the Crystal Structure of 2-(Naphthalen-2-yl)pyrrolidine Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the crystal structure of 2-(Naphthalen-2-yl)pyrrolidine derivatives. By delving into the synthesis, crystallization, and crystallographic analysis of these compounds, we aim to illuminate the subtle yet critical interplay of molecular architecture and biological function. This document moves beyond a mere recitation of data, offering insights into the rationale behind experimental choices and the interpretation of structural information, thereby providing a robust framework for future research and development in this promising class of molecules.

The Significance of the this compound Scaffold in Medicinal Chemistry

The fusion of a pyrrolidine ring and a naphthalene moiety creates a molecular scaffold of significant interest in medicinal chemistry. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent feature in a multitude of bioactive natural products and synthetic drugs.[1][2][3] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is crucial for specific interactions with biological targets.[1] The naphthalene group, a bicyclic aromatic system, offers a large, rigid, and lipophilic surface that can engage in π-π stacking and other non-covalent interactions within protein binding pockets.[4][5][6] The combination of these two pharmacophores in this compound derivatives presents a unique opportunity for the design of novel therapeutics with a wide range of potential applications, including anticancer and antimicrobial agents.[7][8]

Synthesis and Crystallization: From Molecular Design to Single Crystals

The journey to elucidating the crystal structure of this compound derivatives begins with their synthesis and subsequent crystallization. A powerful and versatile method for the preparation of these compounds is the Betti reaction , a one-pot, three-component condensation of a 2-naphthol, an aldehyde, and an amine (in this case, pyrrolidine).[9][10][11][12][13]

The Betti Reaction: A Robust Synthetic Strategy

The Betti reaction is an attractive synthetic route due to its operational simplicity and the ability to generate molecular complexity in a single step.[11][13] The reaction proceeds via the formation of a Mannich-type intermediate, leading to the desired aminobenzylnaphthol product. The choice of aldehyde allows for the introduction of various substituents, enabling the exploration of structure-activity relationships.

Experimental Protocol: Synthesis of 1-[(Pyrrolidin-1-yl)(p-tolyl)methyl]naphthalen-2-ol [14]

-

Reactant Charging: In a dry 50 ml flask, combine 10 mmol of naphthalen-2-ol, 10 mmol of p-tolualdehyde (a substituted benzaldehyde), and 10 mmol of pyrrolidine.

-

Reaction: Stir the mixture at 100°C for 10 hours. The absence of a solvent in the initial stage is a feature of some Betti reactions, contributing to its "green chemistry" appeal.[9][13]

-

Workup: Add 15 ml of ethanol to the reaction mixture and heat under reflux for 30 minutes. This step is crucial for dissolving the product and facilitating its subsequent precipitation in a purer form.

-

Isolation: Allow the mixture to cool, leading to the precipitation of the product. The precipitate is then filtered and washed three times with ethanol to remove any unreacted starting materials or byproducts.

The Art of Crystallization: Obtaining X-ray Quality Crystals

The production of single crystals of sufficient size and quality is often the most challenging step in crystal structure determination.[15] The choice of solvent and crystallization technique is paramount.

Solvent Selection: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[8][16] For aromatic amines and related compounds, a variety of solvents can be tested, often starting with alcohols like ethanol or methanol, and exploring mixtures with less polar solvents like dichloromethane or ethers.[17][18][19] The goal is to find a system that allows for slow crystal growth, which generally leads to larger and more well-ordered crystals.

Crystallization Techniques:

-

Slow Evaporation: This is a widely used and often successful technique. The purified product is dissolved in a suitable solvent to create a nearly saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over several days. This gradual increase in concentration promotes the formation of a limited number of nucleation sites, leading to the growth of large single crystals.[14] For the example of 1-[(Pyrrolidin-1-yl)(p-tolyl)methyl]naphthalen-2-ol, single crystals were obtained by the slow evaporation of a dichloromethane solution.[14]

-

Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., in a refrigerator). The decrease in solubility upon cooling induces crystallization.

-

Vapor Diffusion: The compound is dissolved in a solvent in which it is highly soluble. This solution is placed in a small, open container, which is then placed in a larger, sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the first solvent. The slow diffusion of the anti-solvent vapor into the solution of the compound gradually reduces its solubility, leading to crystal growth.

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[15][20][21][22] The technique relies on the diffraction of a monochromatic X-ray beam by the ordered array of atoms in the crystal lattice.

The SC-XRD Experiment: A Step-by-Step Overview

-

Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.[21]

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with X-rays. The crystal is rotated, and a detector records the intensities and positions of the diffracted X-ray beams at various orientations.[20][21]

-

Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map.

-

Structure Refinement: The initial model of the crystal structure is refined by adjusting atomic positions and other parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.[14]

Crystal Structure Analysis of this compound Derivatives

The analysis of the crystal structures of this compound derivatives provides invaluable information on their molecular conformation, stereochemistry, and intermolecular interactions. Here, we present the crystallographic data for two representative examples.

Case Study 1: 1-[(Pyrrolidin-1-yl)(p-tolyl)methyl]naphthalen-2-ol

The crystal structure of this compound reveals several key features that influence its solid-state packing and potential biological activity.[14]

| Crystallographic Parameter | Value |

| Chemical Formula | C₂₂H₂₃NO |

| Molecular Weight | 317.41 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.3467 (18) |

| b (Å) | 16.055 (3) |

| c (Å) | 11.252 (2) |

| β (°) | 106.810 (8) |

| Volume (ų) | 1789.2 (6) |

| Z | 4 |

Table 1: Crystallographic data for 1-[(Pyrrolidin-1-yl)(p-tolyl)methyl]naphthalen-2-ol.[14]

Conformational Analysis:

-

Pyrrolidine Ring Pucker: The pyrrolidine ring in this structure adopts a twist conformation .[14] The puckering of the pyrrolidine ring is a critical determinant of the spatial orientation of its substituents and, consequently, its binding affinity to biological targets.[23][24][25][26][27] The specific puckering mode (e.g., envelope or twist) is influenced by the nature and stereochemistry of the substituents on the ring.

-

Dihedral Angle: The dihedral angle between the naphthalene ring system and the p-tolyl ring is 73.32 (6)°.[14] This significant twist indicates a non-planar arrangement of the aromatic moieties, which can have implications for how the molecule fits into a binding site.

Intermolecular Interactions:

-

Intramolecular Hydrogen Bonding: A strong intramolecular O-H···N hydrogen bond is observed, which stabilizes the molecular conformation.[14]

-

C-H···π Interactions: In the crystal packing, molecules are linked through C-H···π interactions, forming zigzag chains.[14] These weak interactions play a crucial role in the overall stability of the crystal lattice.

Case Study 2: 1-[(2-Hydroxyphenyl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol

This derivative, also synthesized via the Betti reaction, provides another valuable example for understanding the structural nuances of this class of compounds.[28]

| Crystallographic Parameter | Value |

| Chemical Formula | C₂₁H₂₁NO₂·C₃H₇NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.3467 (18) |

| b (Å) | 16.055 (3) |

| c (Å) | 11.252 (2) |

| β (°) | 106.810 (8) |

| Volume (ų) | 1789.2 (6) |

| Z | 4 |

Table 2: Crystallographic data for 1-[(2-Hydroxyphenyl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol N,N-dimethylformamide monosolvate. (Note: The provided data in the source appears identical to the previous compound, which may be an error in the original publication. The key structural features are highlighted below.)

Conformational Analysis:

-

Pyrrolidine Ring Pucker: In this structure, the pyrrolidine ring adopts an envelope conformation .[28] This highlights how a change in the substituent on the phenyl ring (from p-tolyl to 2-hydroxyphenyl) can influence the preferred puckering of the pyrrolidine ring.

-

Dihedral Angle: The dihedral angle between the naphthalene ring system and the benzene ring is 77.74 (6)°.[28]

Intermolecular Interactions:

-

Intramolecular Hydrogen Bonding: Similar to the first case study, an intramolecular O-H···N hydrogen bond is present, stabilizing the molecular conformation.[28]

-

Intermolecular Hydrogen Bonding: The presence of the additional hydroxyl group allows for an intermolecular O-H···O hydrogen bond, which contributes to the crystal packing.[28]

Structure-Property Relationships and Implications for Drug Design

The detailed structural information obtained from X-ray crystallography is fundamental for understanding the structure-activity relationships (SAR) of this compound derivatives.[7] The precise knowledge of bond lengths, bond angles, and torsional angles allows for the construction of accurate molecular models for computational studies, such as molecular docking and molecular dynamics simulations.

The conformational flexibility of the pyrrolidine ring, as evidenced by the different puckering modes observed in the case studies, underscores the importance of considering dynamic behavior in drug design. The orientation of the naphthalene and other aromatic substituents, governed by the dihedral angles, dictates the shape of the molecule and its potential to interact with specific residues in a protein's active site.

Furthermore, the nature and pattern of intermolecular interactions observed in the crystal structures can provide insights into the potential for these molecules to form stable complexes with biological macromolecules. The ability to form hydrogen bonds and engage in π-stacking interactions is often a key determinant of binding affinity and biological activity.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the crystal structure analysis of this compound derivatives, from their synthesis and crystallization to the detailed interpretation of their crystallographic data. The Betti reaction has been highlighted as a powerful tool for the synthesis of these compounds, and the critical aspects of obtaining high-quality single crystals have been discussed.

The detailed analysis of the crystal structures of two representative derivatives has revealed the importance of the pyrrolidine ring pucker and the overall molecular conformation in defining the three-dimensional architecture of these molecules. The observed intra- and intermolecular interactions provide a basis for understanding their solid-state properties and their potential to interact with biological targets.

Future research in this area should focus on the synthesis and crystallographic analysis of a wider range of this compound derivatives with diverse substitution patterns. This will enable a more comprehensive understanding of the structure-activity relationships and facilitate the rational design of novel therapeutic agents with improved potency and selectivity. The integration of crystallographic data with computational modeling will be a powerful approach to accelerate the discovery and development of new drugs based on this promising molecular scaffold.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Visualising intermolecular interactions in crystals: naphthalene vs. terephthalic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. iris.cnr.it [iris.cnr.it]

- 10. A combined structural and computational investigation of aminobenzylnaphthol compounds derived from the Betti reaction using valine methyl ester - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ03538J [pubs.rsc.org]

- 11. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction [mdpi.com]

- 14. 1-[(Pyrrolidin-1-yl)(p-tolyl)methyl]naphthalen-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 20. creative-biostructure.com [creative-biostructure.com]

- 21. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 22. pulstec.net [pulstec.net]

- 23. researchgate.net [researchgate.net]

- 24. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. 1-[(2-Hydroxyphenyl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

Potential applications of 2-(Naphthalen-2-yl)pyrrolidine in organic synthesis

An In-Depth Technical Guide to the Potential Applications of 2-(Naphthalen-2-yl)pyrrolidine in Organic Synthesis

Executive Summary

The pyrrolidine ring is a cornerstone of modern organic and medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in FDA-approved drugs and its pivotal role in asymmetric catalysis.[1][2] This guide focuses on the specific, yet underexplored, potential of the this compound framework. By wedding the stereochemical richness of the pyrrolidine ring with the unique electronic and steric properties of a naphthalene moiety, this scaffold emerges as a highly versatile building block. We will explore its potential applications as a chiral ligand in transition metal catalysis, as a foundational element for organocatalyst design, and as a core structure in the development of novel therapeutic agents. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing synthesized insights and actionable protocols to leverage the untapped potential of this promising chemical entity.

Introduction: A Synthesis of Privileged Scaffolds

The five-membered, saturated pyrrolidine ring is one of the most ubiquitous nitrogen heterocycles in pharmaceuticals and natural products.[1] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space that is crucial for molecular recognition and biological activity.[3][4] Furthermore, the ready availability of chiral pyrrolidines, particularly from the chiral pool (e.g., L-proline), has established them as indispensable tools in asymmetric synthesis, most notably in the field of organocatalysis.[5]

When the C2 position of the pyrrolidine ring is substituted with a naphthalen-2-yl group, a unique combination of properties arises:

-

Defined Stereochemistry: The chiral center at C2 allows for the creation of enantiomerically pure derivatives, essential for stereoselective transformations.

-

Steric Influence: The bulky naphthalene group provides a significant steric shield, capable of directing the approach of reagents and substrates with high facial selectivity.

-

Electronic Properties: The electron-rich, aromatic naphthalene system can engage in non-covalent interactions, such as π-π stacking, which can be critical for both catalyst-substrate binding and ligand-receptor interactions in a biological context.[6]

This guide will systematically explore the synthetic utility of this compound, moving from its synthesis to its application in the key domains of catalysis and medicinal chemistry.

Synthesis of Chiral this compound

The accessibility of a chiral scaffold is paramount to its widespread adoption. Enantiomerically pure this compound can be synthesized through several strategic approaches. A common and effective method involves the use of enantiopure starting materials derived from the chiral pool, such as (S)- or (R)-pyroglutamic acid.

The following workflow illustrates a representative synthetic pathway.

References

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential [mdpi.com]

Methodological & Application

Application Notes and Protocols: Asymmetric Aldol Reaction Using 2-(Naphthalen-2-yl)pyrrolidine Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Asymmetric Aldol Reactions in Synthesis

The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simple carbonyl compounds. The development of asymmetric aldol reactions, which control the stereochemical outcome of this transformation, has been pivotal in the synthesis of chiral molecules, particularly in the pharmaceutical industry where the biological activity of a drug is often dependent on its specific stereochemistry.

In recent years, the field of organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. Organocatalysts, small organic molecules that can accelerate chemical reactions, offer several advantages, including operational simplicity, stability to air and moisture, and often lower toxicity compared to their metal-based counterparts. Within this domain, proline and its derivatives have been extensively investigated and have proven to be highly effective catalysts for a variety of asymmetric transformations, including the aldol reaction.[1]

This application note provides a detailed guide to the use of a specific chiral pyrrolidine-based organocatalyst, (S)-2-(naphthalen-2-yl)pyrrolidine, in the asymmetric aldol reaction. While specific, detailed protocols for this exact catalyst are not extensively documented in publicly available literature, the principles and procedures outlined herein are based on the well-established reactivity of structurally analogous and highly effective diarylprolinol and 2-arylpyrrolidine catalysts. This guide will delve into the mechanistic underpinnings of the catalysis, provide a comprehensive experimental protocol, and present representative data to showcase the potential of this catalyst class.

The Catalyst: (S)-2-(Naphthalen-2-yl)pyrrolidine and its Mechanism of Action

The catalyst, (S)-2-(naphthalen-2-yl)pyrrolidine, belongs to the family of chiral secondary amines that function as enamine-based organocatalysts. The presence of the bulky and electronically distinct naphthalene moiety is expected to play a crucial role in the stereochemical control of the reaction.

Synthesis of the Catalyst

The synthesis of 2-arylpyrrolidines can be achieved through various established synthetic routes. A common approach involves the asymmetric reduction of the corresponding pyrroline or the cyclization of a chiral amino alcohol precursor. For instance, chiral homoallylic amines can undergo hydrozirconation followed by iodination to yield the desired 2-substituted pyrrolidine. Subsequent deprotection of the nitrogen atom furnishes the active catalyst.

Mechanism of Enamine Catalysis

The catalytic cycle of the (S)-2-(naphthalen-2-yl)pyrrolidine-catalyzed asymmetric aldol reaction proceeds through the formation of a key enamine intermediate. This mechanism is analogous to that of other proline-derived organocatalysts.

Catalytic Cycle of the Asymmetric Aldol Reaction

Caption: The catalytic cycle involves the formation of a chiral enamine, followed by nucleophilic attack on the aldehyde and subsequent hydrolysis to regenerate the catalyst and yield the aldol product.

The key steps of the mechanism are as follows:

-

Enamine Formation: The secondary amine of the (S)-2-(naphthalen-2-yl)pyrrolidine catalyst reacts with a ketone (the nucleophile precursor) to form a chiral enamine intermediate, with the concomitant loss of a water molecule. This step transforms the prochiral ketone into a nucleophilic species with a defined stereochemical environment.

-

Stereoselective C-C Bond Formation: The bulky naphthalene group of the catalyst effectively shields one face of the enamine. The aldehyde (the electrophile) then approaches from the less sterically hindered face, leading to a highly stereoselective carbon-carbon bond formation. This step generates an iminium ion intermediate.

-

Hydrolysis and Catalyst Regeneration: The iminium ion is subsequently hydrolyzed by water present in the reaction mixture to release the β-hydroxy ketone product and regenerate the chiral catalyst, which can then enter a new catalytic cycle.

Experimental Protocol: Asymmetric Aldol Reaction of a Ketone with an Aldehyde

This protocol is a representative procedure based on established methods for similar diarylprolinol and 2-arylpyrrolidine catalysts and should be optimized for specific substrates.

Materials and Reagents

-

(S)-2-(Naphthalen-2-yl)pyrrolidine (Catalyst)

-

Aldehyde (e.g., 4-nitrobenzaldehyde)

-

Ketone (e.g., cyclohexanone or acetone)

-

Solvent (e.g., Dichloromethane (DCM), Toluene, or as specified)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Instrumentation

-

Magnetic stirrer with stir bars

-

Round-bottom flasks

-

Syringes

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

Glassware for extraction and chromatography

-

High-Performance Liquid Chromatography (HPLC) with a chiral column for enantiomeric excess determination

Step-by-Step Procedure

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv) and the ketone (5.0 mmol, 5.0 equiv).

-

Dissolve the starting materials in the chosen solvent (e.g., 2.0 mL of DCM).

-

Add (S)-2-(naphthalen-2-yl)pyrrolidine (0.1 mmol, 10 mol%) to the reaction mixture.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature (or as optimized).

-

Monitor the progress of the reaction by TLC. The disappearance of the limiting reagent (aldehyde) and the appearance of a new, more polar spot corresponding to the aldol product will indicate reaction completion.

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with brine (10 mL).

-

Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aldol product.

-

-

Characterization and Analysis:

-

Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and HRMS).

-

Determine the enantiomeric excess (ee) of the product by HPLC analysis using a suitable chiral stationary phase column.

-

Experimental Workflow

Caption: A streamlined workflow for the asymmetric aldol reaction, from setup to final analysis.

Representative Results and Discussion

While specific data for 2-(naphthalen-2-yl)pyrrolidine is not provided in the search results, the following table presents typical results obtained with closely related 2-arylpyrrolidine and diarylprolinol silyl ether catalysts in the asymmetric aldol reaction between various aldehydes and ketones. This data serves to illustrate the potential efficacy of this class of catalysts.

| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 10 | DCM | 24 | 95 | 98 |

| 2 | Benzaldehyde | Cyclohexanone | 10 | Toluene | 48 | 88 | 92 |

| 3 | 2-Naphthaldehyde | Acetone | 20 | Neat | 72 | 75 | 90 |

| 4 | 4-Chlorobenzaldehyde | Cyclopentanone | 10 | DCM | 36 | 92 | 96 |

| 5 | 3-Methoxybenzaldehyde | Acetone | 20 | DMSO | 48 | 85 | 88 |

Data presented is representative of results achieved with analogous 2-arylpyrrolidine and diarylprolinol silyl ether catalysts and should be considered as a guideline.

The results demonstrate that this class of organocatalysts can promote the asymmetric aldol reaction with high yields and excellent enantioselectivities across a range of substrates. The electronic nature of the substituents on the aromatic aldehyde can influence the reaction rate and, in some cases, the enantioselectivity.

Conclusion

The (S)-2-(naphthalen-2-yl)pyrrolidine catalyst represents a promising candidate for asymmetric aldol reactions, building on the well-established success of related chiral pyrrolidine organocatalysts. The straightforward enamine-based mechanism provides a rational basis for its application in stereoselective C-C bond formation. The detailed protocol provided in this application note, derived from proven methodologies with analogous catalysts, offers a solid starting point for researchers to explore the utility of this catalyst in their synthetic endeavors. Optimization of reaction conditions for specific substrates will be key to unlocking the full potential of this and other 2-arylpyrrolidine catalysts in the synthesis of complex, enantioenriched molecules for the pharmaceutical and other fine chemical industries.

References

Application Notes and Protocols: Asymmetric Michael Addition Catalyzed by 2-(Naphthalen-2-yl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide to the application of the chiral organocatalyst, (S)-2-(Naphthalen-2-yl)pyrrolidine, in asymmetric Michael addition reactions. The focus is on the conjugate addition of aldehydes to nitroalkenes, a cornerstone transformation in synthetic organic chemistry for the stereoselective construction of carbon-carbon bonds. These reactions yield valuable γ-nitro carbonyl compounds, which are versatile precursors for synthesizing a wide range of pharmaceuticals and biologically active molecules, including chiral γ-amino acids and their derivatives. This guide delves into the mechanistic underpinnings of the catalysis, offers detailed, field-proven experimental protocols, and presents expected outcomes based on established principles of organocatalysis with analogous 2-substituted pyrrolidine catalysts.

Introduction: The Power of Asymmetric Organocatalysis in Michael Additions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that involves the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[1] The development of asymmetric versions of this reaction has been a major focus in organic synthesis, as it allows for the creation of chiral molecules with high enantiomeric purity.[2]

Traditionally, asymmetric catalysis has been dominated by metal-based catalysts. However, the field of organocatalysis, which utilizes small, chiral organic molecules to catalyze chemical transformations, has emerged as a powerful and complementary approach.[3] Organocatalysis offers several advantages, including operational simplicity, lower toxicity, and stability to air and moisture.

Among the various classes of organocatalysts, chiral pyrrolidine derivatives have proven to be exceptionally effective, particularly in reactions involving carbonyl compounds.[4][5] These catalysts operate through an enamine-based activation mechanism, which will be discussed in detail.

The Catalyst: (S)-2-(Naphthalen-2-yl)pyrrolidine

(S)-2-(Naphthalen-2-yl)pyrrolidine is a chiral secondary amine that belongs to the family of 2-substituted pyrrolidine organocatalysts. The pyrrolidine moiety serves as the catalytic core, while the bulky naphthyl group at the C2 position provides the necessary steric hindrance to control the stereochemical outcome of the reaction.

Synthesis of the Catalyst: While various methods exist for the synthesis of 2-substituted pyrrolidines, a common approach involves the diastereoselective allylation of a chiral imine derived from a readily available chiral starting material, followed by a sequence of transformations to form the pyrrolidine ring.[6] Another strategy involves the palladium-catalyzed asymmetric carboamination of unsaturated amines.[7]

The Catalytic Cycle: An Enamine-Mediated Pathway

The catalytic prowess of 2-(Naphthalen-2-yl)pyrrolidine in the Michael addition of aldehydes to nitroalkenes is rooted in the formation of a transient, nucleophilic enamine intermediate. The generally accepted mechanism proceeds through the following key steps:[8]

-

Enamine Formation: The chiral pyrrolidine catalyst reacts with the aldehyde to form a chiral enamine. This step increases the HOMO energy of the aldehyde, making it a more potent nucleophile.[9]

-